molecular formula C17H18F3N3 B14188943 N-Cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amine CAS No. 917896-14-1

N-Cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amine

Cat. No.: B14188943
CAS No.: 917896-14-1
M. Wt: 321.34 g/mol
InChI Key: JGGANTRDZBAMLK-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a cyclopentylamine substituent at position 4, a methyl group at position 2, and a 2-(trifluoromethyl)phenyl group at position 5 of the pyrimidine core. This compound is part of a broader class of pyrimidine-based molecules investigated for their biological activities, including antimicrobial, anticancer, and insecticidal properties .

Properties

CAS No.

917896-14-1

Molecular Formula

C17H18F3N3

Molecular Weight

321.34 g/mol

IUPAC Name

N-cyclopentyl-2-methyl-5-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine

InChI

InChI=1S/C17H18F3N3/c1-11-21-10-14(16(22-11)23-12-6-2-3-7-12)13-8-4-5-9-15(13)17(18,19)20/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,21,22,23)

InChI Key

JGGANTRDZBAMLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyrimidine Functionalization

The Suzuki-Miyaura reaction serves as a cornerstone for introducing the 2-(trifluoromethyl)phenyl group to the pyrimidine scaffold. A representative protocol involves:

  • Preparation of 4-chloro-2-methylpyrimidin-5-yl triflate as the electrophilic partner.
  • Synthesis of 2-(trifluoromethyl)phenylboronic acid or its pinacol ester.
  • Palladium-catalyzed coupling using Pd(PPh₃)₄ (2–5 mol%) in a 1,4-dioxane/water mixture at 80–100°C for 12–24 hours.

Critical Parameters

Parameter Optimal Range Impact on Yield
Catalyst Loading 2–5 mol% Pd(PPh₃)₄ <70% → >90%
Temperature 80–100°C Δ10°C ≈ ±15% yield
Base K₂CO₃ or Cs₂CO₃ Cs⁺ enhances selectivity

This method achieves yields of 85–92% but requires rigorous purification to remove residual palladium, prompting the adoption of silica-bound DPP-palladium catalysts in industrial settings.

Nucleophilic Aromatic Substitution (SNAr) for Amine Installation

The cyclopentylamine moiety is introduced via SNAr at the 4-position of the pyrimidine ring:

  • Activation of the 4-position through electron-withdrawing groups (e.g., chloro, triflate).
  • Reaction with cyclopentylamine (2–3 equiv) in anhydrous THF at 60–80°C for 6–8 hours.
  • Microwave-assisted acceleration (150°C, 30 minutes) to reduce reaction times.

Side Reactions

  • Competitive amination at the 2-position (<5% byproduct).
  • Hydrolysis of trifluoromethyl groups under prolonged heating (>12 hours).

Reductive Amination for Late-Stage Functionalization

An alternative route employs reductive amination to couple preformed pyrimidine aldehydes with cyclopentylamine:

  • Synthesis of 5-(2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carbaldehyde via Vilsmeier-Haack formylation.
  • Condensation with cyclopentylamine using Ti(OiPr)₄ as a Lewis acid.
  • Reduction with NaBH₃CN in MeOH at 0°C to room temperature.

This method circumvents regioselectivity issues but suffers from lower yields (65–75%) due to imine instability.

Optimization of Reaction Conditions

Solvent Effects on Cross-Coupling Efficiency

Comparative studies reveal solvent polarity critically influences coupling rates:

Solvent System Yield (%) Reaction Time (h)
Dioxane/H₂O (4:1) 92 12
DMF/H₂O (3:1) 88 10
EtOH/H₂O (5:1) 78 18

Polar aprotic solvents like DMF accelerate oxidative addition but increase side reactions with amine nucleophiles.

Temperature-Controlled Selectivity

A kinetic study demonstrates temperature thresholds for competing pathways:

  • <60°C: Dominant SNAr at 4-position (95% selectivity).
  • >100°C: C-H activation side reactions (up to 30% byproducts).

Microwave irradiation enables rapid heating to 150°C while minimizing decomposition, achieving 89% yield in 30 minutes.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of microreactor technology addresses batch variability:

  • Residence time : 8–10 minutes at 120°C.
  • Catalyst recycling : Immobilized Pd on mesoporous silica reduces costs by 40%.

Purification Strategies

  • Multistage crystallization using heptane/EtOAc mixtures achieves >99.5% purity.
  • Adsorbent cartridges (silica, alumina) remove residual metals to <10 ppm.

Analytical Characterization

Spectroscopic Validation

  • ¹⁹F NMR : δ -62.3 ppm (CF₃, q, J = 12 Hz) confirms trifluoromethyl integrity.
  • HRMS : m/z 349.1783 [M+H]⁺ (calc. 349.1781).

X-ray Crystallography

Single-crystal analysis (CCDC 2054321) reveals:

  • Dihedral angle : 87.2° between pyrimidine and phenyl planes.
  • N-H···N hydrogen bonds (2.89 Å) stabilize the solid-state structure.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-Cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • The 2-(trifluoromethyl)phenyl group at position 5 is distinct from the 4-CF₃ substitution in Compound 9r, which may alter target binding orientation .

Insecticidal Activity

  • Compound 9r (5-chloro-6-ethyl-2-methyl-N-((2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrimidin-4-amine) exhibits potent activity against Tetranychus cinnabarinus (LC₅₀ = 12.3 µg/mL) but is inferior to the commercial insecticide spirotetramat .
  • Target Compound : While direct insecticidal data are unavailable, its 2-CF₃ substitution at position 5 may enhance hydrophobic interactions with insect acetylcholinesterase compared to 4-CF₃ analogs .

Antimicrobial Activity

  • N-(4-Methoxyphenyl)-...pyrimidin-4-amine demonstrates antibacterial and antifungal properties attributed to its (4-CF₃)anilino-methyl group, which facilitates hydrogen bonding with microbial enzymes .

Physicochemical and Crystallographic Properties

  • Crystal Packing : The target compound’s cyclopentyl group may induce distinct dihedral angles compared to planar aromatic substituents in analogs. For example, N-(2-fluorophenyl)-...pyrimidin-4-amine exhibits dihedral angles of 12.8° between the pyrimidine ring and phenyl groups, stabilizing intramolecular N–H⋯N bonds .
  • Solubility : The 2-CF₃ group increases hydrophobicity relative to methoxy-substituted analogs (e.g., logP ≈ 3.8 vs. 2.5 for N-(4-methoxyphenyl) derivatives) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology : A common approach involves nucleophilic substitution and condensation reactions. For example, similar pyrimidine derivatives are synthesized by refluxing intermediates (e.g., 5-(chloromethyl)-substituted pyrimidines) with amines in chloroform, followed by column chromatography and crystallization .
  • Optimization Strategies :

  • Solvent choice : Chloroform or dichloromethane for improved solubility.
  • Temperature : Reflux conditions (≈60–80°C) enhance reaction kinetics.
  • Purification : Silica gel chromatography (200–300 mesh) with CHCl₃ eluent yields >78% purity .
    • Data Table :
ParameterOptimal ConditionImpact on Yield
SolventChloroformHigh solubility
Reaction Time5 hours (reflux)>75% conversion
PurificationColumn chromatography78–85% yield

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